![molecular formula C15H21NO2S B12529424 2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one CAS No. 679418-71-4](/img/structure/B12529424.png)
2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one is an organic compound with the molecular formula C15H21NO2S. It is known for its unique structure, which includes a morpholine ring and a methylsulfanyl group attached to a phenyl ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(methylsulfanyl)benzaldehyde, morpholine, and a suitable methylating agent.
Condensation Reaction: The 3-(methylsulfanyl)benzaldehyde undergoes a condensation reaction with morpholine in the presence of a base, such as sodium hydroxide, to form an intermediate.
Methylation: The intermediate is then methylated using a methylating agent, such as methyl iodide, under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the condensation and methylation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a photoinitiator in polymerization processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: The compound can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-Methyl-1-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one, 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholin-4-ylpropan-1-one.
Uniqueness: The presence of the methylsulfanyl group at the 3-position of the phenyl ring and the morpholine ring distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
CAS No. |
679418-71-4 |
|---|---|
Molecular Formula |
C15H21NO2S |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
2-methyl-1-(3-methylsulfanylphenyl)-2-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO2S/c1-15(2,16-7-9-18-10-8-16)14(17)12-5-4-6-13(11-12)19-3/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
DBVFOJHHAVDSHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC(=CC=C1)SC)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


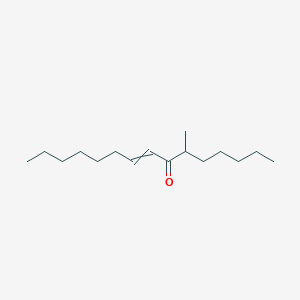
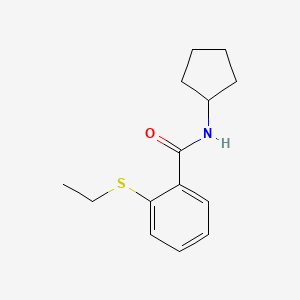
![1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B12529361.png)
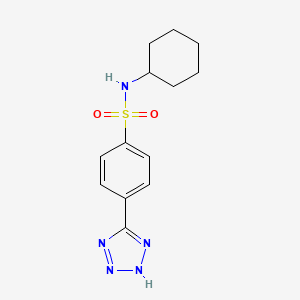
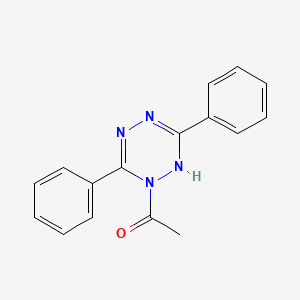
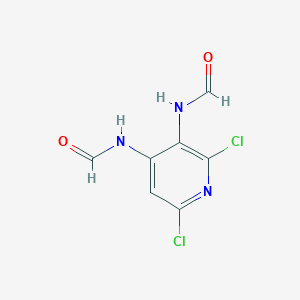
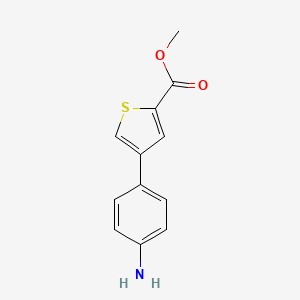
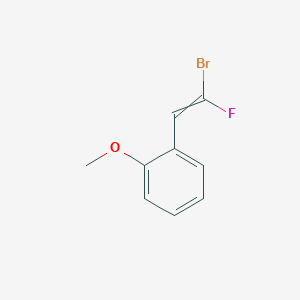
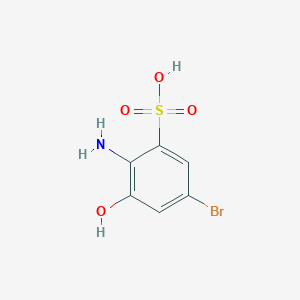
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile](/img/structure/B12529398.png)
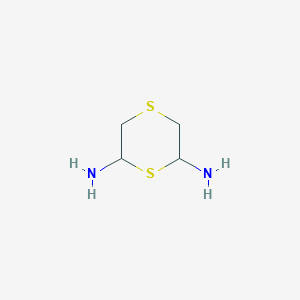
![3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine](/img/structure/B12529406.png)
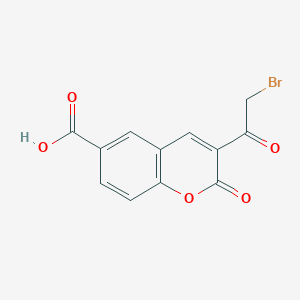
![({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12529421.png)
